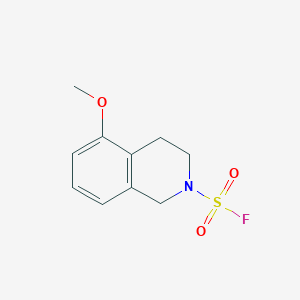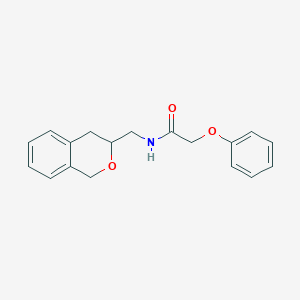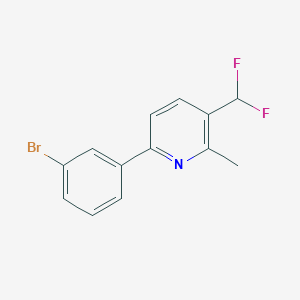
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one” is a heterocyclic compound. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of the pyrimidine and pyridine rings and the positioning of the ethyl group and the chlorine atom. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the pyrimidine and pyridine rings and the substituents attached to them. Pyrimidine and pyridine rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
科学的研究の応用
Overview of Pyrimidine Chemistry
Pyrimidine derivatives, including 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one, are a broad class of compounds notable for their extensive pharmacological activities. These activities range from antimicrobial, anticancer, anti-inflammatory, to antiviral effects, among others. The versatility of the pyrimidine core allows for a wide range of scientific applications, primarily driven by the structural variations that affect biological activities (A. Chiriapkin, 2022).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, pyrimidine derivatives are recognized for their critical role in drug development, particularly as antithrombotic and antiplatelet drugs. For instance, clopidogrel, a thienopyridine-class drug, showcases the importance of pyrimidine derivatives in addressing cardiovascular diseases (A. Saeed et al., 2017). The synthesis and biological evaluation of various pyrimidine compounds underscore their potential as lead molecules for developing new therapeutic agents with enhanced efficacy and reduced toxicity (Ramalakshmi Natarajan et al., 2022).
Optoelectronic Material Development
Beyond medicinal applications, pyrimidine and its derivatives, including the specific compound , hold promise in the development of optoelectronic materials. The integration of pyrimidine units into π-extended conjugated systems has been highlighted for the creation of novel materials with potential applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This underscores the broad utility of pyrimidine derivatives in both organic synthesis and materials science (G. Lipunova et al., 2018).
Environmental and Biological Impact Studies
Environmental and health impact studies also form a significant area of research for pyrimidine derivatives. Investigations into the effects of pesticides containing pyrimidine structures, such as chlorpyrifos and cypermethrin, on development and lung health demonstrate the necessity of understanding the broader implications of these compounds. Such studies provide critical insights into the safe use and potential risks associated with pyrimidine-based chemicals in agricultural and domestic settings (N. Shaikh & R. Sethi, 2020).
作用機序
Target of Action
The primary target of the compound 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is important for tissue repair and fibrotic processes .
Mode of Action
This compound interacts with LOXL2 by inhibiting its activity . This inhibition occurs selectively, with the compound showing a 31-fold selectivity for LOXL2 over Lysyl Oxidase (LOX) and three other amine oxidases (MAO-A, MAO-B, and SSAO) .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the cross-linking of collagen and elastin in the extracellular matrix . This can impact various biochemical pathways related to tissue repair and fibrotic processes. The downstream effects of this inhibition are still under investigation.
Pharmacokinetics
It has been found to inhibit three different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of LOXL2 and the subsequent impact on collagen and elastin cross-linking . This can potentially influence tissue repair and fibrotic processes.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one involves the reaction of 2-chloro-4-picoline with ethyl acetoacetate followed by cyclization and subsequent dehydration.", "Starting Materials": [ "2-chloro-4-picoline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-picoline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour.", "Step 4: Add water to the reaction mixture and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase.", "Step 7: Dissolve the purified product in sulfuric acid and heat to reflux for 1 hour to dehydrate and cyclize the compound.", "Step 8: Neutralize the reaction mixture with sodium bicarbonate and extract with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Concentrate the organic layer and purify the product by recrystallization from ethanol." ] } | |
CAS番号 |
1258651-71-6 |
分子式 |
C11H10ClN3O |
分子量 |
235.67 |
IUPAC名 |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChIキー |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2577432.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
![8-(5-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2577434.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2577436.png)

![5-((4-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577440.png)
![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide](/img/structure/B2577441.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2577445.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2577449.png)


![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)